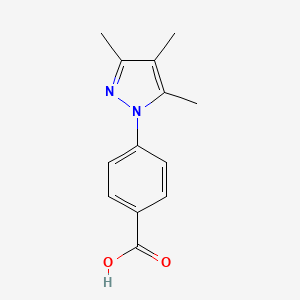

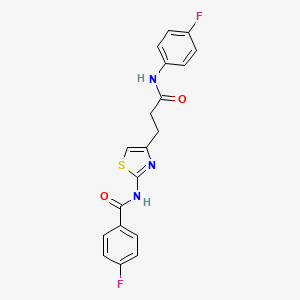

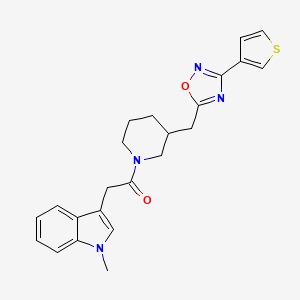

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiophene derivatives, have been synthesized from enaminones via reactions with different nucleophiles and electrophiles .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Facile Synthesis and Biological Activity : The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been explored, showcasing their potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity. The presence of different functional groups on the aromatic ring significantly affects these biological activities (Noreen et al., 2017).

Electrochemical Behavior and Applications : New thiophene derivatives substituted by electrochemically cleavable sulfonamide groups have been synthesized, with their electrochemical behavior investigated. These compounds can form polymer films through anodic oxidation, which exhibit doping processes and can undergo cathodic cleavage, showcasing their potential in solid-phase electrosynthesis (Dubey et al., 1999).

Biological Applications

Anticonvulsant Activities and Cerebrovasodilatation : The study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has reported anticonvulsant activities and the potential for cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase, indicating their relevance in medical research (Barnish et al., 1981).

Selective Discrimination of Thiophenols : The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols has been explored. This highlights the compound's application in detecting relevant toxic benzenethiols and biologically active aliphatic thiols, critical in chemical, biological, and environmental sciences (Wang et al., 2012).

Advanced Materials and Technologies

Highly Sulfonated Poly(thiophenylene) for Proton Conductivity : The synthesis and characterization of highly sulfonated poly(thiophenylene), a novel class of polyaromatic electrolyte, demonstrate significant water affinity and excellent proton conductivity, making it suitable for applications in fuel cells and other technologies requiring high proton conductivity (Miyatake et al., 1997).

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-12-7-8-13(17-23(20,21)16-6-4-10-22-16)11-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDPRHWDEQXVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2458487.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)

![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2458505.png)